molecular formula C22H21N5O2S3 B12710010 Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide CAS No. 116854-92-3

Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide

Cat. No.: B12710010
CAS No.: 116854-92-3
M. Wt: 483.6 g/mol
InChI Key: XZVDZQUGXAZAQM-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines sulfonic acid, benzothiazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps, starting with the preparation of the core benzenesulfonic acid derivative. The process may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

116854-92-3

Molecular Formula

C22H21N5O2S3

Molecular Weight

483.6 g/mol

IUPAC Name

1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C22H21N5O2S3/c1-14-7-3-4-8-17(14)23-21(30)24-18-12-11-16(13-15(18)2)32(28,29)27-26-22-25-19-9-5-6-10-20(19)31-22/h3-13,27H,1-2H3,(H,25,26)(H2,23,24,30)

InChI Key

XZVDZQUGXAZAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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